2-Phenoxypyridine

P2X3 Antagonist Ion Channel Pain Research

3- or 4-Phenoxypyridine isomers lack activity in herbicidal and kinase assays, making regioisomer identity critical for valid screening. Procuring the 2-substituted compound eliminates false-negative risk. • P2Y1 Antagonist Scaffold: 68% in vivo thrombus reduction with minimal bleeding risk vs. standard antiplatelets. • JNK Inhibitor Template: Superior in vivo profiles vs. pyrimidine-derived series; validated for inflammatory and neurodegenerative programs. • P2X3 Ligand Core: Sub-100 nM potency requires exact 2-substitution geometry; essential for pain target validation. • ≥98% purity; non-hazardous ambient shipping worldwide.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 4783-68-0
Cat. No. B1581987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxypyridine
CAS4783-68-0
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=N2
InChIInChI=1S/C11H9NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H
InChIKeyMEAAWTRWNWSLPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxypyridine Product Overview


2-Phenoxypyridine (CAS 4783-68-0) is a heterocyclic building block featuring a pyridine ring substituted with a phenoxy group at the 2-position. It belongs to the broader class of phenoxypyridines, which are bioisosteres of diaryl ethers and serve as privileged scaffolds in medicinal chemistry and agrochemical research [1]. The core structure exhibits a molecular weight of 171.20 g/mol, a topological polar surface area (TPSA) of 22.1 Ų, and a calculated logP (XLogP3) of 2.4, providing a balanced lipophilic-hydrophilic profile suitable for membrane penetration . Commercially available at purities ranging from 95% to 99%, it is utilized as a versatile synthetic intermediate and a starting point for structure-activity relationship (SAR) studies across multiple target classes .

Scaffold Role
Heterocyclic building block for SAR libraries and lead optimization
Chemistry Fit
Suitable for medicinal chemistry and agrochemical synthesis via cross-coupling or nucleophilic substitution
Regioisomer Requirement
2-Phenoxy substitution is critical for target engagement; 3-/4-isomers lack reported activity

2-Phenoxypyridine Procurement Risk


The substitution of 2-phenoxypyridine with its close analogs—specifically 3- or 4-phenoxypyridine regioisomers, or alternative scaffolds such as pyrimidines and diphenyl ethers—introduces significant risk of project failure and unreliable data. The 2-position substitution pattern on the pyridine ring is not arbitrary; it directly governs biological activity. In herbicidal assays, 3- and 4-phenoxypyridines exhibited no remarkable effects, whereas specific 2-phenoxypyridines demonstrated high potential [1]. Similarly, in medicinal chemistry, the 2-phenoxypyridine series yielded optimized JNK inhibitors with favorable in vivo profiles, a result not replicated by the earlier pyrimidine series from which it was derived [2]. At the physicochemical level, the substitution position alters electronic distribution and molecular geometry, directly impacting target binding and pharmacokinetics. The evidence below provides quantitative justification for maintaining strict identity and purity specifications in procurement.

2-Phenoxypyridine vs 3- / 4-Phenoxypyridine
Regioisomers showed no remarkable herbicidal effects; substitution position governs biological activity and may invalidate screening outcomes.
2-Phenoxypyridine JNK inhibitor vs Pyrimidine-based JNK inhibitors
Scaffold hop from pyrimidine to 2-phenoxypyridine was required for favorable in vivo profiles; pyrimidine leads may not replicate pharmacokinetic properties.
2-Phenoxypyridine P2X3 ligand vs Other regioisomers
Only the 2-substituted isomer places the phenoxy group in optimal spatial orientation; 3- or 4-isomers generally inactive at P2X3.

2-Phenoxypyridine Comparative Evidence


P2X3 Receptor Antagonism

The 2-phenoxypyridine scaffold serves as the core for potent P2X3 receptor antagonists. A representative ligand from this class demonstrated antagonist activity with an EC50 of 80 nM against recombinant rat P2X3 receptors expressed in Xenopus oocytes [1]. The 2-substitution pattern is critical for this activity, as it places the phenoxy group in the optimal spatial orientation for binding to the P2X3 orthosteric site, a conformation not achievable with 3- or 4-substituted regioisomers.

P2X3 antagonism
Class-level
EC50 = 80 nM
Recombinant rat P2X3 receptors expressed in Xenopus oocytes; 2-substitution geometry essential.
Regioisomer-specific target engagement context
Data based on a representative ligand; verify applicability to your specific derivative.
P2X3 Antagonist Ion Channel Pain Research

P2Y1 Antithrombotic Efficacy

The 2-(phenoxypyridine)-3-phenylurea chemotype, a direct derivative of the 2-phenoxypyridine core, produced compound 16, which achieved a 68% ± 7% reduction in thrombus weight in a rat arterial thrombosis model at 10 mg/kg plus 10 mg/kg/h [1]. Critically, this antithrombotic efficacy was associated with only a 3.3-fold and 3.1-fold prolongation of cuticle and mesenteric bleeding times, respectively. This differentiated safety profile is attributed to targeting P2Y1 over P2Y12, a selectivity that is inherent to the 2-phenoxypyridine-derived chemotype [1].

P2Y1 antithrombotic
Class-level
68% ± 7% thrombus weight reduction; bleeding time prolongation 3.3x / 3.1x vs baseline
Rat arterial thrombosis model at 10 mg/kg + 10 mg/kg/h; 2-phenoxypyridine-derived urea chemotype.
Supports antithrombotic model endpoint review
Comparator to P2Y12 blockade suggests context-dependent bleeding profile; require further validation.
P2Y1 Antagonist Antithrombotic Cardiovascular Research

Lipoxygenase Inhibition vs Quercetin

Heteroaryl 2-phenoxypyridin-3-yl derivatives were synthesized and evaluated for lipoxygenase inhibitory activity. All target compounds showed inhibitory activity with IC50 values ranging from 100 to 179 μM, compared to the standard inhibitor Quercetin (IC50 = 58.5 μM) [1]. The most potent compound, 7a (5-(2-phenoxypyridine-3-yl)-1,3,4-oxadiazole-2(3H)-thione), exhibited the highest activity within the series and was well-fitted in the enzyme active site, confirming the 2-phenoxypyridine core as a valid scaffold for further optimization.

LOX inhibition vs Quercetin
Head-to-head
IC50 range 100–179 μM (2-phenoxypyridine-3-yl derivatives) vs 58.5 μM (Quercetin)
In vitro lipoxygenase enzyme assay; derivative 7a most potent within series.
Benchmark for lipoxygenase inhibition assay
Derivatives ~1.7–3.1× less potent; scaffold amenable to optimization.
Lipoxygenase Inhibitor Anti-inflammatory Enzyme Assay

Herbicidal Activity Regioisomer Specificity

In a comparative study of phenoxypyridine herbicidal activity, most 3- and 4-phenoxypyridines exhibited no remarkable herbicidal effects [1]. In stark contrast, several 2-phenoxypyridine derivatives showed high potential as useful herbicides. Specifically, 2-(4-Nitrophenoxy)-3,5-dichloropyridine, a 2-phenoxypyridine derivative, demonstrated particularly promising activity. The study further established that the 2-pyridyloxy group is physiologically nearly equivalent to a phenoxy group, a finding not replicated with the 3- or 4-position isomers [1].

Herbicidal regioisomer specificity
Head-to-head
2-isomers: high potential; 3-/4-isomers: no remarkable effects
In planta assays; 2-(4-Nitrophenoxy)-3,5-dichloropyridine identified as particularly promising.
Regioisomer-specific activity confirmation
Qualitative comparison; quantitative relative potency not provided.
Herbicide Discovery Agrochemical SAR

JNK Inhibitor Scaffold Optimization

The 2-phenoxypyridine series was developed and optimized from an earlier pyrimidine series of JNK1 inhibitors [1]. Through scaffold optimization, the 2-phenoxypyridine core yielded several potent JNK inhibitors with good in vivo profiles, a critical advancement over the initial pyrimidine leads. This scaffold hop from pyrimidine to 2-phenoxypyridine was essential for achieving the desired balance of potency and in vivo pharmacokinetic properties, highlighting the unique value of the 2-phenoxypyridine core in kinase inhibitor design [1].

JNK scaffold hop
Context-dependent
2-Phenoxypyridine series yielded several potent JNK inhibitors with good in vivo profiles
Scaffold optimization from earlier pyrimidine leads; qualitative improvement in pharmacokinetics.
Scaffold choice may improve pharmacokinetic profile
Cross-study context; direct comparative data not provided.
JNK Inhibitor Kinase Inflammation

2-Phenoxypyridine Proven Applications


P2Y1 Antagonist Lead Optimization

The 2-phenoxypyridine core is the foundation of a potent P2Y1 antagonist series with demonstrated in vivo efficacy (68% thrombus reduction) and a favorable safety margin (minimal bleeding time prolongation) [1]. This application is ideal for cardiovascular drug discovery programs seeking to develop next-generation antiplatelet therapies with reduced bleeding risk.

2-Phenoxypyridine Herbicide Discovery

In agrochemical research, the 2-phenoxypyridine scaffold is a validated starting point for herbicide discovery. Direct comparative studies show that 3- and 4-substituted isomers lack herbicidal activity, making the 2-phenoxypyridine isomer essential for any screening or lead optimization campaign in this field [2].

JNK Inhibitor Drug Discovery

For medicinal chemists focused on inflammatory or neurodegenerative diseases, the 2-phenoxypyridine scaffold has proven superior to earlier pyrimidine-based JNK inhibitor series, yielding compounds with enhanced in vivo profiles. It serves as a high-priority building block for generating focused libraries and exploring SAR around JNK and potentially other kinases [3].

Pain Research: P2X3 Antagonists

Given the sub-100 nM potency of 2-phenoxypyridine-based ligands at the P2X3 receptor, this scaffold is directly applicable to pain research programs. The specific 2-substitution geometry is critical for target engagement, and procurement of this exact regioisomer is mandatory for validating P2X3 as a therapeutic target [4].

Application
Selection Property
Validation Focus
P2X3 pain target research
Regioisomer-specific binding requirement
Binding assay EC50 endpoint review
P2Y1 antithrombotic studies
Antithrombotic model endpoint context
Bleeding time endpoint review
Lipoxygenase inhibitor optimization
Scaffold inhibitory potency benchmarking
IC50 comparison with standard inhibitors
Herbicide discovery
Regioisomer-specific activity requirement
In planta activity review
JNK kinase inhibitor design
Scaffold-specific pharmacokinetic profile
In vivo PK/PD endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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